1-Phenyl-n-propylpentan-2-amine hydrochloride

MAO-B inhibition catecholaminergic activity enhancer selegiline comparison

1-Phenyl-n-propylpentan-2-amine hydrochloride (CAS 119486-01-0), also known as phenylpropylaminopentane hydrochloride, PPAP HCl, or α,N-dipropylphenethylamine hydrochloride, is the hydrochloride salt of a synthetic substituted phenethylamine. The compound was developed as a structural derivative of selegiline (deprenyl) and functions as a catecholaminergic activity enhancer (CAE).

Molecular Formula C14H24ClN
Molecular Weight 241.80 g/mol
CAS No. 119486-01-0
Cat. No. B12777334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-n-propylpentan-2-amine hydrochloride
CAS119486-01-0
Molecular FormulaC14H24ClN
Molecular Weight241.80 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=CC=C1)NCCC.Cl
InChIInChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H
InChIKeyQCJSIHKLYXENIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-n-propylpentan-2-amine Hydrochloride (PPAP HCl, CAS 119486-01-0): Compound Class, Nomenclature, and Procurement-Relevant Baseline


1-Phenyl-n-propylpentan-2-amine hydrochloride (CAS 119486-01-0), also known as phenylpropylaminopentane hydrochloride, PPAP HCl, or α,N-dipropylphenethylamine hydrochloride, is the hydrochloride salt of a synthetic substituted phenethylamine. The compound was developed as a structural derivative of selegiline (deprenyl) and functions as a catecholaminergic activity enhancer (CAE) [1]. Unlike its parent compound selegiline, PPAP is devoid of monoamine oxidase (MAO) inhibitory potency, representing a mechanistically distinct tool for studying impulse propagation-mediated neurotransmitter release [2]. The compound exists as a racemic mixture in the hydrochloride salt form (CAS 119486-01-0), with the (R)-(−)-enantiomer being the pharmacologically active species; the enantiopure (R)-(−)-PPAP hydrochloride carries CAS 181657-55-6 [3]. PPAP served as the reference compound for the monoaminergic activity enhancer (MAE) system and led to the development of the more potent analogue benzofuranylpropylaminopentane (BPAP) [3].

Why 1-Phenyl-n-propylpentan-2-amine Hydrochloride Cannot Be Replaced by Generic In-Class CAE Compounds for Scientific Procurement


Within the catecholaminergic activity enhancer (CAE) class, compounds that superficially share a phenethylamine scaffold—such as selegiline, BPAP, and amphetamine—exhibit fundamentally divergent pharmacological signatures that preclude interchangeable use in research protocols. Selegiline carries potent and irreversible MAO-B inhibition (IC50 ~0.5–5 nM) that confounds CAE-specific readouts [1]. BPAP, although more potent as an enhancer, introduces a pronounced serotonergic component not present with PPAP, complicating catecholamine-selective experimental designs [2]. Amphetamine and methamphetamine act as direct substrate-type releasers, flooding synapses with neurotransmitter regardless of neuronal firing patterns, whereas PPAP operates exclusively as a non-releasing uptake inhibitor that enhances only impulse-coupled release [3]. Even stereochemistry matters critically: the racemic PPAP hydrochloride (CAS 119486-01-0) contains both (−)- and (+)-enantiomers, with the (−)-form being markedly more potent in CAE assays and sigma binding, meaning that substitution with enantiopure (−)-PPAP (CAS 181657-55-6) or free base forms introduces uncontrolled potency variables [4]. The quantitative evidence below establishes exactly where this compound differs from its closest analogs on dimensions that directly affect experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 1-Phenyl-n-propylpentan-2-amine Hydrochloride (CAS 119486-01-0) Against Closest Analogs


MAO-Inhibitory Activity: PPAP HCl vs. Selegiline — Complete Absence vs. Potent Irreversible Inhibition

Selegiline (deprenyl) is a potent and irreversible inhibitor of monoamine oxidase-B with an IC50 in the sub-nanomolar to low nanomolar range (approximately 0.5–5 nM for MAO-B), which constitutes a major off-target activity that complicates its use as a CAE probe. PPAP was specifically designed to eliminate this MAO inhibitory property while retaining CAE activity [1]. In comparative pharmacological profiling, PPAP was confirmed to be devoid of MAO inhibitory potency, with the CAE effect demonstrated to be entirely unrelated to MAO inhibition, presynaptic catecholamine receptor blockade, catecholamine uptake inhibition, or direct catecholamine release [2]. This separation of CAE from MAO inhibition is the defining structural achievement that distinguishes PPAP from its parent compound selegiline.

MAO-B inhibition catecholaminergic activity enhancer selegiline comparison mechanism of action

Sigma Receptor Binding Affinity and Selectivity: (-)-PPAP vs. PCP Sites and Dopamine D1/D2 Receptors

(-)-PPAP, the active enantiomer present within racemic 1-Phenyl-n-propylpentan-2-amine hydrochloride, binds with high affinity to sigma binding sites with an IC50 of 24 nM. Crucially, it exhibits exceptional selectivity over phencyclidine (PCP) binding sites (IC50 > 75,000 nM, representing >3,125-fold selectivity) and over dopamine D1 and D2 receptors (IC50 > 5,000 nM, representing >208-fold selectivity) [1]. This selectivity profile is superior to most contemporaneous sigma ligands, which typically display overlapping affinity for PCP sites or dopamine receptors. The sigma affinity of (-)-PPAP is comparable to that of the standard reference ligands (+)-3-PPP and DTG [1]. Notably, despite structural similarity to amphetamine, (-)-PPAP neither produces nor antagonizes amphetamine-like discriminative stimulus effects in rats trained to discriminate S(+)-amphetamine [1].

sigma receptor binding selectivity PCP site dopamine receptor ligand screening

Non-Releasing Uptake Inhibition Mechanism: PPAP vs. Amphetamine — Quantitative Behavioral Differentiation

PPAP is taken up by the catecholamine axon terminal membrane and vesicular membrane but is devoid of catecholamine-releasing property, acting instead as a potent inhibitor of uptake of indirectly acting sympathomimetic releasers by interference [1]. This was demonstrated by measuring [14C]PPAP uptake into catecholaminergic axon terminals and PPAP-mediated inhibition of [3H]noradrenaline and [3H]dopamine uptake in rat brain [1]. Functionally, this mechanistic divergence produces stark behavioral differences: PPAP increases locomotor activity at 2 mg/kg (s.c.) and, in direct contrast to amphetamine, inhibits motility only at very high doses (50 mg/kg) [1]. Furthermore, PPAP is substantially less effective in inducing stereotyped behavior than either amphetamine or methamphetamine [1]. A two-sided antagonism in motility-increasing effect between PPAP and amphetamine was observed, and a more pronounced mutual antagonism between PPAP and mazindol was also detected [1].

catecholamine uptake inhibition non-releasing sympathomimetic stereotypy locomotor activity amphetamine comparison

Dose-Response Window for Cognitive Performance: PPAP vs. Amphetamine — Broad vs. Narrow Effective Range

A critical differential parameter for CAE compound selection is the width of the dose window over which cognitive performance is facilitated rather than impaired. Amphetamines facilitate performance only within a very narrow low-dose range, which rapidly transitions to performance impairment upon modest dose elevation [1]. In contrast, PPAP improves performance within a reasonably broad dose range [1]. In the tetrabenazine-induced learning depression model (shuttle box conditioned avoidance), (-)-PPAP HCl antagonized the learning deficit in a dose-dependent manner across a 1–5 mg/kg (s.c.) dose range [2]. PPAP also demonstrated robust efficacy in the forced swimming test, consistent with facilitation of active coping behavior [1]. The broader dose window provides greater experimental latitude and reproducibility, reducing the risk of dose-related false negatives in behavioral pharmacology studies.

dose-response cognitive enhancement learning facilitation tetrabenazine antagonism behavioral pharmacology

Enantiomer-Specific Potency in Ca2+ Current Enhancement: (-)-PPAP vs. (+)-PPAP vs. (-)-Deprenyl

In electrophysiological recordings from sino-auricular fibers of the frog heart, both (-)-deprenyl and (-)-PPAP enhanced the inward Ca2+ current, a proposed mechanistic correlate of the CAE effect. However, (-)-PPAP was substantially more potent than either its enantiomer (+)-PPAP or (-)-deprenyl in this assay [1]. This stereospecific potency difference establishes that the CAE effect is enantiomer-dependent and that procurement of the specific enantiomeric form is critical for potency calibration. The racemic hydrochloride (CAS 119486-01-0) contains a 1:1 mixture of the two enantiomers, meaning that its effective CAE potency in Ca2+ flux assays will be approximately half that of enantiopure (-)-PPAP hydrochloride (CAS 181657-55-6) [1].

enantiomer potency Ca2+ current stereospecificity sino-auricular fiber structure-activity relationship

Mechanistic Pathway Differentiation: PEA-Derived (-)-PPAP vs. Tryptamine-Derived (-)-BPAP — Pharmacological Dissection with 3-F-BPAP

A critical pharmacological dissection experiment demonstrated that 3-F-BPAP, a low-activity analogue of the tryptamine-derived enhancer (-)-BPAP, significantly antagonized the enhancer effect of (-)-BPAP in the shuttle box tetrabenazine-induced learning depression model, but left the enhancer effects of both (-)-deprenyl and (-)-PPAP entirely unchanged [1]. This was explicitly reported as the first experimental proof for a difference in the mechanism of action between a phenylethylamine (PEA)-derived enhancer substance [(-)-PPAP and (-)-deprenyl] and its tryptamine-derived peer [(-)-BPAP] [1]. This finding establishes that PPAP and BPAP, despite sharing the CAE classification, engage the enhancer system through pharmacologically distinguishable pathways, making them non-interchangeable in mechanistic studies.

PEA-derived enhancer tryptamine-derived enhancer 3-F-BPAP mechanism of action BPAP comparison

Procurement-Relevant Application Scenarios for 1-Phenyl-n-propylpentan-2-amine Hydrochloride (CAS 119486-01-0)


CAE Mechanism Studies Requiring MAO-Independent Tool Compounds

In research protocols designed to isolate the catecholaminergic activity enhancer (CAE) mechanism from confounding monoamine oxidase inhibition, 1-Phenyl-n-propylpentan-2-amine hydrochloride serves as the primary reference compound. Selegiline, the parent molecule, is an irreversible MAO-B inhibitor that elevates synaptic catecholamine levels through an MAO-dependent pathway, obscuring pure CAE-mediated effects. PPAP HCl eliminates this confound entirely while retaining robust CAE activity [1]. This makes the compound indispensable for studies using HPLC-ECD measurement of transmitter release from discrete brain regions (striatum, substantia nigra, tuberculum olfactorium, locus coeruleus) to quantify enhancer-specific effects on norepinephrine and dopamine release without MAO-related artifacts [2].

Sigma Receptor Target Engagement and Selectivity Profiling

The (R)-(−)-enantiomer present within racemic PPAP HCl (CAS 119486-01-0) exhibits high-affinity sigma receptor binding (IC50 = 24 nM) with exceptional selectivity against PCP binding sites (>3,125-fold) and dopamine D1/D2 receptors (>208-fold) [1]. This selectivity profile makes PPAP-containing preparations suitable as a reference ligand in sigma receptor screening cascades, autoradiographic mapping of sigma binding site distribution using [3H]-labeled or [14C]-labeled PPAP, and functional assays where dopaminergic or glutamatergic (PCP-site) cross-reactivity must be rigorously excluded. The compound's lack of amphetamine-like discriminative stimulus effects further supports its use in behavioral pharmacology studies targeting sigma-mediated processes without psychostimulant confounds [1].

Impulse-Coupled vs. Impulse-Independent Neurotransmitter Release Studies

PPAP HCl is uniquely suited for experimental paradigms that require differentiation between impulse propagation-mediated neurotransmitter release (physiological, patterned) and direct substrate-type release (non-physiological, dumping). Unlike amphetamine, which floods the synapse with catecholamines irrespective of neuronal firing, PPAP enhances only the amount of transmitter released per action potential while preserving the endogenous release pattern [1]. This property is critical for studies employing electrical stimulation-induced [3H]-norepinephrine, [3H]-dopamine, or [3H]-serotonin release from isolated brain stem preparations, where the distinction between enhanced physiological release and pharmacological dumping directly determines data interpretation [2]. The racemic hydrochloride form provides a defined potency baseline for such studies.

Tetrabenazine-Induced Learning Depression Reversal as a CAE Functional Assay

In the tetrabenazine-induced learning depression model (shuttle box two-way conditioned avoidance reflex in rats), (-)-PPAP HCl (the active enantiomer within CAS 119486-01-0) produces dose-dependent reversal of the learning deficit across a 1–5 mg/kg (s.c.) range [1]. This assay serves as a functional in vivo correlate of CAE activity and can be used to benchmark novel CAE candidates against the PPAP reference standard. The demonstrated mechanistic insensitivity of PPAP's enhancer effect to 3-F-BPAP antagonism (unlike BPAP) [1] further positions PPAP HCl as the appropriate PEA-derived CAE control for experiments aimed at discriminating between PEA-type and tryptamine-type enhancer mechanisms in behavioral readouts.

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